Cyanomethanesulfonamide
Overview
Description
Cyanomethanesulfonamide is an organic compound with the molecular formula C₂H₄N₂O₂S. It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO₂NH₂).
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with cyanamide in the presence of a base. The reaction typically proceeds as follows: [ \text{CH₃SO₂Cl} + \text{NH₂CN} \rightarrow \text{CH₃SO₂NH₂CN} ] The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Cyanomethanesulfonamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form 2-amino-1-cyano-2-phenylethenesulfonamides.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as benzopyrano[3,2-e][1,2,4]thiadiazine 1,1-dioxides.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of aldehydes, piperidine, and acetic acid in refluxing toluene.
Cyclization Reactions: Often require the use of strong bases such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures.
Major Products:
- 2-Amino-1-cyano-2-phenylethenesulfonamides
- Benzopyrano[3,2-e][1,2,4]thiadiazine 1,1-dioxides
Scientific Research Applications
Cyanomethanesulfonamide has diverse applications in scientific research:
- Organic Synthesis: It serves as a versatile reagent in the synthesis of various heterocyclic compounds.
- Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties .
- Catalysis: It is used as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of cyanomethanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes involved in folate metabolism, similar to other sulfonamide compounds. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
- Methanesulfonamide
- Sulfanilamide
- Sulfonimidates
Comparison: Cyanomethanesulfonamide is unique due to the presence of both a cyano group and a sulfonamide group, which imparts distinct reactivity and potential biological activity. Unlike methanesulfonamide, which lacks the cyano group, this compound can participate in additional reactions such as nucleophilic addition to the cyano group. Compared to sulfanilamide, this compound offers a different substitution pattern, which can lead to varied biological activities and applications .
Properties
IUPAC Name |
cyanomethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2S/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEATGIFHFOQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489980 | |
Record name | 1-Cyanomethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41827-87-6 | |
Record name | 1-Cyanomethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyanomethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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